

A Comprehensive Technical Guide to 2-Hexanol for Scientific Professionals

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Compound of Interest

Compound Name: 2-Hexanol

Cat. No.: B7766538

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This guide provides an in-depth exploration of **2-Hexanol** (CAS No: 626-93-7), a secondary alcohol with significant applications across various scientific disciplines, including chemical synthesis, analytical chemistry, and pharmaceutical development. This document moves beyond basic data to offer insights into its chemical behavior, practical applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

2-Hexanol, also known as sec-hexyl alcohol or n-butylmethylcarbinol, is a chiral six-carbon alcohol.^[1] Its hydroxyl group is located on the second carbon atom, which imparts specific reactivity and physical properties compared to its isomers.^[1]

A summary of its key identifiers and physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	626-93-7	[2] [3]
Molecular Formula	C ₆ H ₁₄ O	[1] [2] [3]
Molecular Weight	102.17 g/mol	[2] [4] [5]
Density	0.81 g/mL at 20-25 °C	[1] [4]
Boiling Point	136-140 °C	[1] [4]
Melting Point	-23 °C	[1]
Flash Point	41-46.1 °C	[6]
Solubility in Water	14 g/L	[1]
Solubility (Organic)	Soluble in ethanol and diethyl ether	[1]
Refractive Index (n _{20/D})	~1.414	[4]

Spectroscopic Profile

Characterization of **2-Hexanol** is routinely performed using standard spectroscopic techniques. The following data provides an overview of the expected spectral features for structural elucidation and purity assessment.

Technique	Key Features and Expected Peaks
Infrared (IR) Spectroscopy	- Broad O-H stretch ($\sim 3300\text{-}3400\text{ cm}^{-1}$)- C-H stretches ($\sim 2850\text{-}3000\text{ cm}^{-1}$)- C-O stretch ($\sim 1100\text{-}1125\text{ cm}^{-1}$)
^1H NMR Spectroscopy	- Multiplet for the CH-OH proton- Doublet for the terminal CH_3 group adjacent to the carbinol carbon- Complex multiplets for the alkyl chain protons- Triplet for the terminal CH_3 group of the butyl chain
^{13}C NMR Spectroscopy	- Peak for the carbinol carbon (CH-OH) in the 60-70 ppm range- Multiple peaks in the aliphatic region for the other five carbon atoms
Mass Spectrometry (EI)	- A prominent peak at m/z 45 is often the base peak. ^[5] Other characteristic fragments are observed at m/z 41, 43, and 58. ^[5]

Note: Specific chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument frequency. It is always recommended to consult spectral databases for reference spectra.^{[5][7][8][9]}

Synthesis and Reactivity

Synthetic Methodologies

2-Hexanol can be synthesized through various established organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

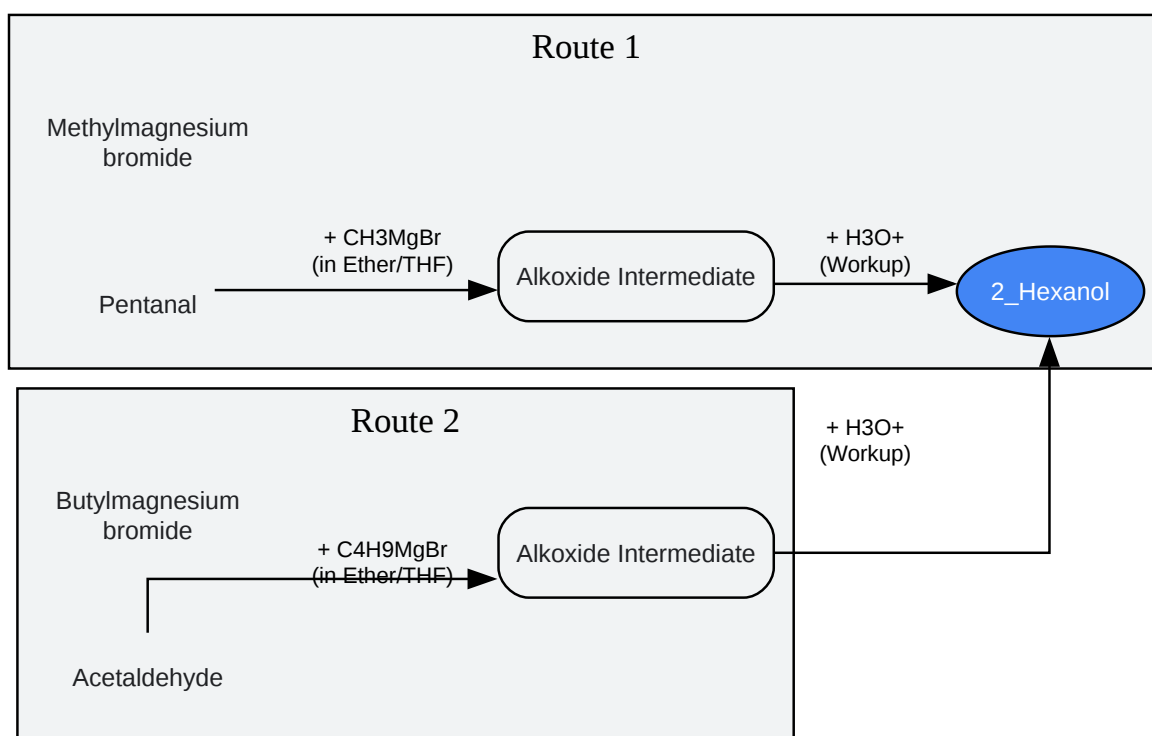
A. Reduction of 2-Hexanone: A common laboratory-scale synthesis involves the reduction of the corresponding ketone, 2-hexanone. This can be achieved using reducing agents like sodium borohydride (NaBH_4) or through catalytic hydrogenation. A protocol for the reduction using sodium is also documented.^[2]

B. Grignard Reaction: For constructing the carbon skeleton, the Grignard reaction is a versatile method. There are two primary Grignard routes to **2-hexanol**:

- Reaction of pentanal with methylmagnesium bromide (CH_3MgBr).[\[10\]](#)
- Reaction of acetaldehyde with butylmagnesium bromide ($\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{MgBr}$).[\[10\]](#)

The reaction of a Grignard reagent with an aldehyde is a cornerstone of C-C bond formation, leading to secondary alcohols upon acidic workup.[\[10\]](#)[\[11\]](#)

Diagram: Synthesis of **2-Hexanol** via Grignard Reaction



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Caption: Grignard synthesis pathways to **2-Hexanol**.

Key Chemical Reactions

As a secondary alcohol, **2-hexanol** undergoes reactions typical of this functional group:

- Oxidation: Can be oxidized to 2-hexanone using mild oxidizing agents like pyridinium chlorochromate (PCC) or stronger ones like chromic acid.

- **Esterification:** Reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This is relevant in the fragrance and flavor industry.
- **Dehydration:** Elimination of water, typically under acidic conditions, yields a mixture of hexene isomers, primarily 2-hexene.[\[12\]](#)
- **Conversion to Alkyl Halide:** The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3).

Chirality and Enantiomeric Separation

A critical feature of **2-hexanol** for pharmaceutical and biological applications is its chiral center at the C2 position, leading to two enantiomers: (R)-(-)-**2-hexanol** and (S)-(+)-**2-hexanol**.[\[1\]](#) These enantiomers can exhibit different biological activities, making their separation and stereochemical control crucial in drug development.[\[13\]](#)[\[14\]](#)

For instance, the enantiomers of **2-hexanol** have been used as key intermediates in the total synthesis of the antivirally active glycolipid cycloviracin B₁.

Enantiomeric Separation Protocol: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for resolving the enantiomers of **2-hexanol**.[\[14\]](#)[\[15\]](#)

- **Column Selection:** A polysaccharide-based CSP, such as those coated with cellulose or amylose derivatives, is often effective.
- **Mobile Phase:** A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like 2-propanol (e.g., 95:5 v/v), is used for separation.[\[15\]](#)
- **Detection:** A UV detector (at a low wavelength) or a refractive index detector can be used.
- **Optimization:** The ratio of hexane to alcohol modifier is adjusted to optimize the resolution and retention times of the enantiomers.

Applications in Research and Development

2-Hexanol's properties make it a versatile compound in various scientific settings.

- Solvent: It serves as a solvent in chemical reactions and formulations, including paints and coatings.[\[16\]](#)
- Chemical Intermediate: It is a valuable building block in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.[\[16\]](#)[\[17\]](#)
- Pharmaceuticals: Beyond being a synthetic intermediate, it can be used as an excipient in drug formulations.[\[16\]](#) Its ester, 2-ethylhexanol, is used in the synthesis of various active pharmaceutical ingredients (APIs).[\[18\]](#)
- Plasticizers: A major industrial use of related hexanols is in the production of plasticizers like dioctyl phthalate (DOP), which enhance the flexibility of polymers.[\[16\]](#)
- Flavor and Fragrance: It is used as a flavor and fragrance ingredient in food, beverages, and cosmetics.[\[16\]](#)

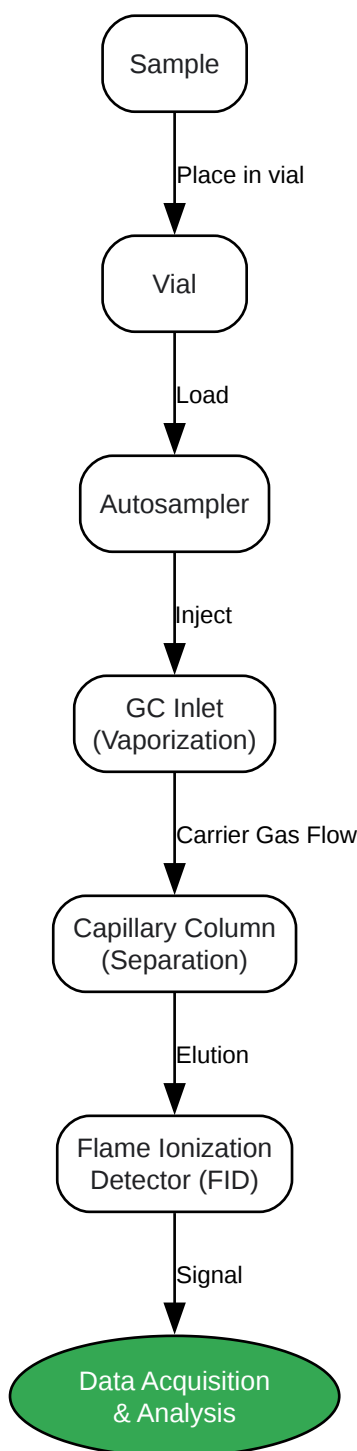
Analytical Methodologies

The accurate detection and quantification of **2-hexanol** are essential for quality control, environmental monitoring, and research.

Primary Technique: Gas Chromatography (GC) GC is the method of choice for analyzing volatile compounds like **2-hexanol**.

- Detection: Flame Ionization Detection (FID) is commonly used for quantification due to its robustness and linear response. Mass Spectrometry (MS) is employed for definitive identification based on the compound's mass spectrum.[\[19\]](#)
- Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is typically suitable.[\[20\]](#)
- Sample Preparation: For trace analysis in complex matrices (e.g., water, biological fluids), sample preparation techniques like headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate the analyte before GC analysis.[\[21\]](#)

Diagram: GC-FID Analytical Workflow for **2-Hexanol**



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Caption: Workflow for quantitative analysis of **2-Hexanol** by GC-FID.

Safety, Handling, and Toxicology

Proper handling of **2-Hexanol** is imperative to ensure laboratory safety.

- Hazards: **2-Hexanol** is a flammable liquid and vapor.[6][22] Above its flash point of $\sim 41^{\circ}\text{C}$, its vapors can form explosive mixtures with air.[6] It can cause skin and eye irritation.[6][23]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Safety glasses with side-shields or a face shield are required.[6][24]
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6]
 - Skin and Body Protection: A lab coat and, if necessary, flame-retardant antistatic protective clothing should be worn.[22]
- Handling and Storage:
 - Keep away from open flames, sparks, and hot surfaces.[6][22] Use explosion-proof electrical equipment.[6]
 - Store in a cool, dry, and well-ventilated area in tightly sealed containers.[22][24]
 - Store separately from strong oxidants.[6]
- Toxicology: The toxicity of **2-hexanol** is primarily associated with its metabolism to hexane-2,5-dione, a neurotoxin that can cause peripheral neuropathy.[1]

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